molecular formula C9H4BrF3N2 B13934138 5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine

5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine

Cat. No.: B13934138
M. Wt: 277.04 g/mol
InChI Key: UAKITBQBELMAFI-UHFFFAOYSA-N
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Description

5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 8th position on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine typically involves the bromination of 8-(trifluoromethyl)-1,7-naphthyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-8-(trifluoromethyl)-1,7-naphthyridine, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-8-(trifluoromethoxy)quinoline
  • 8-Bromo-5-(trifluoromethyl)quinoline
  • 5-Bromo-8-(trifluoromethyl)quinoline

Uniqueness

5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring. The presence of both bromine and trifluoromethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H4BrF3N2

Molecular Weight

277.04 g/mol

IUPAC Name

5-bromo-8-(trifluoromethyl)-1,7-naphthyridine

InChI

InChI=1S/C9H4BrF3N2/c10-6-4-15-8(9(11,12)13)7-5(6)2-1-3-14-7/h1-4H

InChI Key

UAKITBQBELMAFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2Br)C(F)(F)F)N=C1

Origin of Product

United States

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